Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is a heterocyclic organic compound characterized by a fused furan ring system. It is a derivative of furan and is known for its unique structural properties, which make it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a novel bicyclization process. One highly efficient method involves the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives via a novel bicyclization, which is both time-saving and catalyst-free . This method can be further optimized by employing a coupled domino strategy to directly construct the compound from methyl ketones .
Industrial Production Methods
While specific industrial production methods for dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized furan derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted furan derivatives.
Scientific Research Applications
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound is used in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione include:
2,3-Dihydrofuran: A simpler furan derivative with different chemical properties.
2,3-Dihydrofuro[2,3-b]pyridine: A fused heterocyclic compound with a pyridine ring.
Araufuranone: A tetrasubstituted dihydrofuro[3,2-b]furan-2(5H)-one with phytotoxic properties.
Uniqueness
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is unique due to its specific fused furan ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
42977-09-3 |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3,3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O4/c7-4-1-3-2-5(8)10-6(3)9-4/h3,6H,1-2H2 |
InChI Key |
SRMZPULMQJQPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)OC2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.